The compound 2-(3-(4-chlorobenzyl)-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide hydrochloride is a complex organic molecule notable for its potential applications in medicinal chemistry. It is classified as a triazaspiro compound, characterized by a spirocyclic structure that incorporates nitrogen atoms in its framework. The compound's unique structure and functional groups suggest it may exhibit significant biological activity, making it of interest for pharmaceutical research.
This compound has been cataloged with the CAS number 950381-14-3 and is available from various chemical suppliers for research purposes. Its molecular formula is , and it has a molecular weight of approximately 484.4 g/mol. The hydrochloride salt form enhances its solubility and stability, which is beneficial for laboratory applications .
The synthesis of 2-(3-(4-chlorobenzyl)-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide hydrochloride typically involves several steps that may include:
Technical details on specific reaction conditions (temperature, solvents, catalysts) would depend on the chosen synthetic route and are critical for optimizing yield and purity.
The molecular structure of this compound features a spirocyclic arrangement with multiple functional groups, including:
The structural formula can be represented using various notations:
InChI=1S/C20H22ClN5O3S.ClH/c1-13-12-30-18(22-13)23-16(27)11...
CC1=CSC(=N1)NC(=O)CN2CCC3(CC2)C(=O)N(C(=O)N3)CC4=CC=C(C=C4)Cl.Cl
These notations provide a concise representation of the compound's structure for computational modeling and database searches .
The chemical reactivity of this compound may involve various pathways:
Understanding these reaction pathways is crucial for designing derivatives with enhanced biological activity or altered pharmacokinetic properties.
The physical properties of 2-(3-(4-chlorobenzyl)-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide hydrochloride include:
Chemical properties such as melting point and boiling point are critical for practical applications but were not specified in the available data sources.
This compound holds promise for various scientific applications:
Continued research into this compound could reveal further applications in pharmaceuticals and biochemical research contexts .
CAS No.: 5953-49-1
CAS No.: 1607439-32-6
CAS No.: 119698-27-0
CAS No.: 1190931-41-9
CAS No.: 37330-37-3
CAS No.: